Zifaxaban -

Zifaxaban

Catalog Number: EVT-10928715
CAS Number:
Molecular Formula: C20H16ClN3O4S
Molecular Weight: 429.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zifaxaban is synthesized as a synthetic small molecule and is classified under the broader category of anticoagulants. Its mechanism of action involves selective inhibition of factor Xa, which plays a crucial role in the conversion of prothrombin to thrombin, thereby reducing thrombus formation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Zifaxaban involves several steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain key functional groups necessary for the formation of the final compound.
  2. Reactions: Key reactions may include:
    • Amidation: To introduce amide linkages that are critical for biological activity.
    • Cyclization: To form the bicyclic structure characteristic of many factor Xa inhibitors.
    • Purification: Techniques such as chromatography are employed to isolate and purify Zifaxaban from reaction mixtures.

The specific details regarding reaction conditions (temperature, solvents, catalysts) and yields are often proprietary but are crucial for optimizing the synthesis.

Molecular Structure Analysis

Structure and Data

Zifaxaban's molecular structure can be represented by its chemical formula, which includes various functional groups that contribute to its pharmacological properties. The compound typically features:

  • A bicyclic core structure.
  • Functional groups that enhance solubility and bioavailability.

The molecular weight, melting point, and other physicochemical properties are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Zifaxaban undergoes several chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: Involving the replacement of halides with amines or other nucleophiles.
  • Formation of Heterocycles: Essential for achieving the desired pharmacological activity.
  • Hydrolysis: Certain intermediates may be hydrolyzed to yield Zifaxaban.

These reactions must be carefully controlled to ensure high purity and yield of the final product.

Mechanism of Action

Process and Data

Zifaxaban acts by directly inhibiting factor Xa, which is pivotal in the coagulation cascade. The mechanism can be summarized as follows:

  1. Binding: Zifaxaban binds to the active site of factor Xa, preventing it from converting prothrombin into thrombin.
  2. Inhibition of Thrombus Formation: By inhibiting thrombin generation, Zifaxaban effectively reduces fibrin formation and platelet aggregation.

This mechanism positions Zifaxaban as a promising alternative to traditional anticoagulants like warfarin.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zifaxaban exhibits several key physical and chemical properties:

  • Solubility: It is designed to have good solubility in aqueous solutions, enhancing its bioavailability.
  • Stability: The compound must demonstrate stability under physiological conditions to ensure efficacy.
  • pH Sensitivity: Understanding how Zifaxaban behaves at different pH levels is crucial for formulation development.

These properties are essential for determining dosage forms and delivery methods.

Applications

Scientific Uses

Zifaxaban's primary applications are in the field of anticoagulation therapy. Its potential uses include:

  • Prevention of Venous Thromboembolism: Particularly in patients undergoing surgery or those with limited mobility.
  • Management of Atrial Fibrillation: To reduce the risk of stroke associated with this condition.
  • Treatment of Deep Vein Thrombosis: Offering an alternative to existing therapies with potentially fewer side effects.

Research continues to explore additional indications where Zifaxaban could provide therapeutic benefits compared to current anticoagulants.

Introduction: Research Significance and Knowledge Gaps in Zifaxaban Investigation

Therapeutic Rationale for Factor Xa Inhibition in Thrombotic Disorders

Factor Xa occupies a pivotal nexus within the coagulation cascade, serving as the primary enzyme responsible for thrombin generation via the prothrombinase complex. Its strategic position, integrating signals from both the intrinsic and extrinsic pathways, makes it a highly attractive target for anticoagulation [9]. Inhibiting a single molecule of FXa prevents the generation of multiple thrombin molecules, offering the potential for potent antithrombotic efficacy while theoretically preserving some baseline thrombin activity crucial for hemostatic balance. This mechanistic rationale underpins the clinical success of approved FXa inhibitors like rivaroxaban and apixaban for conditions including stroke prevention in non-valvular atrial fibrillation (NVAF), venous thromboembolism (VTE) treatment and prophylaxis, and management of acute coronary syndromes [5] [9].

Zifaxaban embodies this therapeutic rationale with high specificity. Biochemical assays confirm its direct, competitive inhibition of human FXa with a reported pKi of 9.3 (Ki ≈ 0.5 nM), highlighting its strong target affinity [7]. Its pharmacological profile, characterized by oral bioavailability and predictable pharmacokinetics, aligns with the DOAC paradigm of convenience over traditional agents like warfarin. Preclinical evidence robustly supports its antithrombotic potential. In a rat model of venous thrombosis induced by endothelial injury, Zifaxaban exhibited a potent dose-dependent inhibitory effect, achieving an ED₅₀ of 3.09 mg/kg, with peak efficacy observed 2 hours post-administration [1]. Significant efficacy was also demonstrated in more challenging models, including rat arteriovenous shunt thrombosis and carotid artery thrombosis, confirming activity against both venous and arterial thrombotic mechanisms [1]. Crucially, its high selectivity translates to a targeted mechanism primarily focused on FXa, with studies indicating no significant off-target effects on other coagulation factors, major anticoagulant pathways, or fibrinolytic indices [2]. This specificity forms the core therapeutic rationale for Zifaxaban and similar agents, aiming to disrupt pathological clot formation effectively while minimizing perturbations to other physiological processes.

Position within Direct Oral Anticoagulant Pharmacological Landscape

The current DOAC landscape comprises two primary classes: the direct thrombin inhibitor dabigatran and several FXa inhibitors (rivaroxaban, apixaban, edoxaban). Zifaxaban belongs to the FXa inhibitor class but possesses distinct characteristics potentially differentiating it within this group.

  • Molecular and Pharmacodynamic Profile: Zifaxaban (Molecular Weight: 429.88 g/mol, Formula: C₂₀H₁₆ClN₃O₄S) features a specific stereochemical configuration ([S]-enantiomer at the morpholine ring) and a topological polar surface area (TPSA) of 108.36 Ų, influencing its solubility and permeability [1] [4] [7]. Its high selectivity (>10,000-fold for FXa over related serine proteases) is a key asset, potentially contributing to a cleaner pharmacological profile [1] [7]. While approved FXa inhibitors are also selective, quantitative comparisons of selectivity ratios across different assay systems are limited for Zifaxaban. Its potency (IC₅₀ 11.1 nM for human FXa) is comparable to other agents in the class (e.g., rivaroxaban IC₅₀ ~ 0.7-2.1 nM, apixaban IC₅₀ ~ 0.08 nM) [1] [5].

  • Preclinical Efficacy Benchmarking: Direct comparisons in standardized models are scarce. However, a pivotal rabbit model of inferior vena cava (IVC) thrombosis induced by electrical injury and stenosis provided comparative insights. Zifaxaban administered orally over 5 days demonstrated a significant inhibitory effect on thrombus formation, comparable in magnitude to the effect observed with rivaroxaban in the same model [2]. This suggests that Zifaxaban achieves a level of efficacy in preventing venous thrombosis similar to an established clinical agent under controlled experimental conditions.

  • Emerging Landscape and Differentiation: The DOAC field continues to evolve, with next-generation inhibitors targeting Factor XIa (FXIa; e.g., asundexian, milvexian) entering advanced clinical development [9]. These agents aim to uncouple anticoagulation from hemostasis further, potentially offering improved safety. Within this context, Zifaxaban represents an earlier-generation, highly selective FXa inhibitor candidate. Its differentiation may lie in its specific chemical scaffold (potentially influencing metabolism and drug interactions) and its particular preclinical efficacy/safety ratio observations. The rabbit IVC thrombosis study notably reported that Zifaxaban's hemorrhagic effect was "less severe than those of rivaroxaban" at doses producing comparable antithrombotic efficacy [2]. While detailed safety analysis is excluded per scope, this preclinical observation hints at a potentially advantageous therapeutic index compared to at least one established FXa inhibitor, warranting further mechanistic investigation.

Table 1: Comparative Profile of Zifaxaban and Approved FXa Inhibitors (Key Preclinical/Physicochemical Attributes)

CharacteristicZifaxabanRivaroxabanApixabanEdoxaban
Molecular TargetFactor XaFactor XaFactor XaFactor Xa
MechanismCompetitive, Direct, SelectiveCompetitive, Direct, SelectiveCompetitive, Direct, SelectiveCompetitive, Direct, Selective
Human FXa IC₅₀ (nM)11.1 [1]0.7 - 2.1 [5]~ 0.08 [5]~ 0.56
Reported Selectivity>10,000-fold [1]High (Quantitative varies)High (Quantitative varies)High (Quantitative varies)
Molecular Weight (g/mol)429.88 [1]435.88459.50547.99
Oral BioavailabilityDemonstrated (Preclinical) [1]Yes (Clinical)Yes (Clinical)Yes (Clinical)
StatusPreclinical / Early Clinical (China)Approved (Global)Approved (Global)Approved (Global)

Table 2: Zifaxaban Efficacy in Preclinical Thrombosis Models

ModelSpeciesInduction MethodZifaxaban Dose/RegimenKey OutcomeReference
Venous ThrombosisRatEndothelial InjuryED₅₀ = 3.09 mg/kg (p.o.)Strong inhibition, peak at 2h post-dose [1]
Arteriovenous Shunt ThrombosisRatBlood contact w/ foreign surfaceVarious dosesDose-dependent inhibition [1]
Carotid Artery ThrombosisRatEndothelial Injury?Various dosesDose-dependent inhibition [1]
Inferior Vena Cava (IVC) ThrombosisRabbitElectrical Injury + StenosisOral, 5 daysSignificant inhibition, comparable to Rivaroxaban [2]

Unresolved Research Questions in Zifaxaban Mechanism and Optimization

Despite promising preclinical data, significant knowledge gaps hinder a complete understanding of Zifaxaban's potential and optimal application.

  • Precise Molecular Binding Mode and Structure-Activity Relationships (SAR): While Zifaxaban is known to be a competitive inhibitor binding to the FXa active site, the detailed three-dimensional interactions between its specific chemical structure (including the chiral center and the chlorothiophene carboxamide moiety) and the FXa enzyme remain uncharacterized at high resolution (e.g., via X-ray crystallography or cryo-EM) [4] [7]. Elucidating this binding mode is crucial for rational drug design. It would enable the optimization of its affinity (potency), selectivity profile against other coagulation and non-coagulation proteases, and physicochemical properties (e.g., solubility, metabolic stability). Furthermore, systematic SAR studies exploring modifications around its core scaffold (oxazolidinone derivative) and their impact on potency, selectivity, and pharmacokinetics are not publicly available beyond the patent literature (WO2014183665A1) [4] [7]. Comprehensive SAR is vital for identifying superior analogs or understanding potential resistance mechanisms.

  • Species-Specific Potency Variations and Translation: Reported IC₅₀ values for Zifaxaban exhibit variation across species: 11.1 nM for human FXa, 46.1 nM for rabbit FXa, and 21.1 nM for rat FXa [2]. The molecular basis for these differences (e.g., subtle variations in the FXa active site structure across species) is unexplored. This variation complicates the extrapolation of efficacy and dosing from robust rodent and rabbit models to humans. Understanding the structural determinants of species specificity is essential for refining predictive preclinical models and accurately projecting human pharmacokinetic/pharmacodynamic (PK/PD) relationships.

  • Impact on Global Coagulation and Cellular Effects: Zifaxaban's effects have primarily been measured via chromogenic FXa assays and thrombosis models [1] [2] [7]. Its influence on comprehensive global coagulation parameters (e.g., thrombin generation potential, clot stability/fibrin structure under flow) beyond simple clotting times (PT, aPTT) requires deeper investigation. Furthermore, FXa possesses signaling capabilities beyond its role in coagulation, interacting with protease-activated receptors (PARs) on various cell types (endothelial cells, platelets, leukocytes) and potentially influencing inflammatory pathways. Whether Zifaxaban modulates these FXa-mediated cellular signaling events, potentially contributing to anti-inflammatory or other pleiotropic effects relevant to conditions like atherosclerosis or sepsis, is an entirely unresolved question [2]. The observed correlation between low-level inflammation and longevity in unrelated centenarian studies [10] indirectly highlights the potential significance of modulating inflammatory pathways, though direct links to Zifaxaban are purely speculative without data.

  • Optimization of Physicochemical and Pharmacokinetic Properties: Key parameters influencing oral absorption, distribution, metabolism, and excretion (ADME) – such as solubility profiles across physiological pH ranges, permeability through intestinal epithelia, specific cytochrome P450 (CYP) isoforms involved in its metabolism, involvement of drug transporters (e.g., P-glycoprotein, BCRP), and plasma protein binding characteristics – are inadequately characterized in the public domain. Optimization efforts could focus on improving bioavailability, reducing inter-individual variability, minimizing drug-drug interaction potential, or tailoring half-life for specific indications (e.g., acute vs. chronic prophylaxis).

Table 3: Key Unresolved Research Questions for Zifaxaban

Research DomainSpecific Unresolved QuestionsPotential Impact of Resolution
Molecular MechanismHigh-resolution 3D binding mode with human FXa; Basis for species-specific potency differences (Human vs. Rabbit/Rat FXa).Rational drug design; Improved PK/PD prediction from models.
Structure-Activity (SAR)Systematic mapping of chemical modifications on potency, selectivity, solubility, metabolic stability.Development of optimized analogs; Patent life extension.
Cellular SignalingDoes Zifaxaban inhibit FXa-PAR signaling? Effects on inflammation, endothelial function, cellular proliferation?Understanding pleiotropic effects; Identifying new indications.
Global HemostasisDetailed impact on thrombin generation kinetics, clot structure/properties under flow.Refined understanding of hemostatic balance impact.
ADME/PK OptimizationComprehensive characterization of solubility, permeability, metabolic pathways, transporter involvement, protein binding.Improved formulation design; Prediction of DDI; Dose optimization.

Knowledge Mapping of Existing Zifaxaban Literature and Research Frontiers

The existing scientific literature on Zifaxaban is relatively sparse compared to marketed DOACs, concentrated primarily on early preclinical proof-of-concept and mechanistic studies. A knowledge mapping exercise reveals distinct clusters and significant white spaces.

  • Defined Knowledge Clusters:
  • Core Biochemistry & In Vitro Characterization: This cluster is moderately established, covering its identification as a potent and selective FXa inhibitor (IC₅₀ values, selectivity profiling against other proteases) and its classification as a competitive inhibitor [1] [7]. Basic physicochemical properties (molecular weight, formula, chiral structure, SMILES: O=C1OC@HCNC(=O)c1ccc(s1)Cl, InChIKey: MXWOUAQNXIUJIN-HNNXBMFYSA-N) are documented [4] [7].
  • Preclinical Efficacy in Thrombosis Models: This forms the most substantial cluster. Robust evidence demonstrates dose-dependent efficacy in diverse rodent (rat venous, arteriovenous shunt, carotid arterial thrombosis) and rabbit (IVC thrombosis) models, establishing proof-of-concept for arterial and venous applications [1] [2]. The comparative efficacy study versus rivaroxaban in the rabbit IVC model is a key node within this cluster [2].
  • Coagulation Biomarker Effects: Studies confirm Zifaxaban's dose-dependent prolongation of standard coagulation assays (PT, aPTT) in plasma, consistent with its FXa mechanism, without significant reported effects on other specific coagulation factors or fibrinolytic markers [2].

  • Critical Research Frontiers and Knowledge Gaps (White Spaces):

  • Clinical Translation Data: A vast frontier exists beyond early clinical trials in China. Detailed human pharmacokinetics (absorption, distribution, metabolism, excretion), pharmacodynamics (relationship between dose, plasma concentration, FXa inhibition, anticoagulant effect), and crucially, large-scale randomized controlled trial (RCT) data establishing efficacy and safety in specific patient populations (e.g., NVAF, VTE, post-orthopedic prophylaxis) compared to standard of care are almost entirely absent from the public scientific literature. Bridging this gap is essential for clinical viability.
  • Mechanistic Depth: As outlined in section 1.3, frontiers include resolving the high-resolution structure of the Zifaxaban-FXa complex, understanding species differences, exploring FXa-PAR signaling inhibition, and characterizing effects on global hemostasis parameters and clot biology. Research into potential resistance mechanisms (e.g., FXa mutations) is nonexistent.
  • Non-Thrombotic Indications: The potential exploration of Zifaxaban in conditions where FXa signaling plays a pathophysiological role (e.g., inflammatory diseases, certain cancers, renal disease progression) represents a completely uncharted frontier. The hypothesis that modulating FXa signaling could impact conditions like Alzheimer's disease or other neuroinflammatory processes [8] remains speculative for Zifaxaban without targeted research.
  • Combination Therapies: Investigating potential synergistic or additive effects of Zifaxaban with other antithrombotic agents (e.g., antiplatelets like P2Y₁₂ inhibitors) in complex settings like acute coronary syndrome or peripheral artery disease, while considering bleeding risk, is unexplored territory. The development of reversal agents specific to Zifaxaban also falls within this future frontier.
  • Advanced Formulations and Delivery: Research into optimized formulations (e.g., for enhanced bioavailability, reduced food effects, fixed-dose combinations) or novel delivery systems (e.g., site-specific) is absent.
  • Real-World Evidence & Pharmacoeconomics: Should Zifaxaban reach the market, generating real-world effectiveness data and health economic analyses comparing it to established DOACs would be a subsequent frontier.

The trajectory of Zifaxaban research currently resides at a critical juncture between promising preclinical results and the demanding requirements of full clinical development and mechanistic elucidation. Addressing the identified knowledge gaps, particularly regarding its precise molecular interactions, species translation, cellular effects, and generating robust clinical evidence, will determine its ultimate position within the therapeutic armamentarium against thrombotic disorders. Its distinct chemical structure and the preclinical observation hinting at a potentially favorable efficacy/bleeding profile compared to rivaroxaban [2] provide a foundation warranting further dedicated investigation within these research frontiers.

Properties

Product Name

Zifaxaban

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m0/s1

InChI Key

MXWOUAQNXIUJIN-HNNXBMFYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.